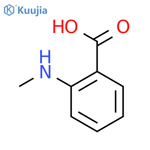

Cas no 85-91-6 (Methyl N-methylanthranilate)

Methyl N-methylanthranilate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 2-(methylamino)benzoate

- Methyl N-methylanthranilate

- Dimethyl Anthranilate

- Methyl 2-methylaminobenzoate

- N-Methylanthranilic acid methyl ester~Methyl 2-methylaminobenzoate

- 2,6-Dimethoxyphenol

- N-Methylanthranilic Acid Methyl Ester

- N-Methyl-2-aminobenzoic Acid Methyl Ester

- Methyl N-Methyl-2-aminobenzoate

- Methyl methylaminobenzoate

- Methyl methanthranilate

- Methyl methylanthranilate

- Benzoic acid, 2-(methylamino)-, methyl ester

- 2-Methylaminomethyl benzoate

- Methyl N-methyl anthranilate

- N-Methylanthranilic acid, methyl ester

- Methyl o-(methylamino)benzoate

- Methyl N-methyl-o-anthranilate

- Methyl-N-methylanthranilate

- 2-Methylaminobenzoic acid methyl ester

- Anthranilic acid, N-methyl-, methy

- Anthranilic acid, N-methyl-, methyl ester (6CI, 7CI, 8CI)

- 2-(Methylamino)benzoic acid methyl ester

- NSC 9406

-

- MDL: MFCD00017183

- Renchi: 1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3

- Clave inchi: GVOWHGSUZUUUDR-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(NC)=CC=CC=1)OC

- Brn: 607217

Atributos calculados

- Calidad precisa: 165.07900

- Masa isotópica única: 165.078979

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 159

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 38.3

- Peso molecular: 165.19

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 4

- Xlogp3: 2.3

Propiedades experimentales

- Color / forma: It is a colorless to yellowish liquid with fluorescence. With orange like aroma and floral fragrance

- Denso: 1.126 g/mL at 25 °C(lit.)

- Punto de fusión: 17-19 °C (lit.)

- Punto de ebullición: 255°C

- Punto de inflamación: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - índice de refracción: n20/D 1.579(lit.)

n20/D 1.580 - PH: 7-8 (H2O, 20℃)

- Disolución: Miscible in all proportions with ethanol 96%, DMSO and diethyl ether.

- PSA: 38.33000

- Logp: 1.58790

- Olor: ORANGE & MANDARIN-PEEL-LIKE ODOR

- índice de refracción: INDEX OF REFRACTION: 1.5785-1.5810 (1.5800-1.5810) @ 20 °C

- FEMA: 2718 | METHYL N-METHYLANTHRANILATE

- Disolución: It is almost insoluble in glycerol and water, slightly soluble in propylene glycol, and soluble in most non-volatile oil, volatile oil, mineral oil, ethanol and benzyl benzoate.

Methyl N-methylanthranilate Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:1

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36-S36/37/39-S22

- Rtecs:CB3500000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Cold storage (approximately 4 C)

Methyl N-methylanthranilate Datos Aduaneros

- Código HS:2922499990

- Datos Aduaneros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl N-methylanthranilate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A3107812-500G |

Dimethyl anthranilate |

85-91-6 | 98% | 500g |

RMB 699.20 | 2025-02-20 | |

| Enamine | EN300-16144-50.0g |

methyl 2-(methylamino)benzoate |

85-91-6 | 95% | 50.0g |

$50.0 | 2023-07-10 | |

| Life Chemicals | F1943-0188-0.5g |

Methyl N-methylanthranilate |

85-91-6 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| Chemenu | CM160631-500g |

Methyl 2-(methylamino)benzoate |

85-91-6 | 95% | 500g |

$204 | 2022-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W271810-SAMPLE-K |

Methyl N-methylanthranilate |

85-91-6 | natural, ≥98%, FG | 587.6 | 2021-05-17 | ||

| Life Chemicals | F1943-0188-1g |

Methyl N-methylanthranilate |

85-91-6 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Cooke Chemical | A3107812-100G |

Dimethyl anthranilate |

85-91-6 | 98% | 100g |

RMB 165.60 | 2025-02-20 | |

| Chemenu | CM160631-500g |

Methyl 2-(methylamino)benzoate |

85-91-6 | 95% | 500g |

$204 | 2021-06-16 | |

| TRC | M291976-100mg |

Methyl 2-(Methylamino)benzoate |

85-91-6 | 100mg |

$ 64.00 | 2023-09-07 | ||

| Life Chemicals | F1943-0188-2.5g |

Methyl N-methylanthranilate |

85-91-6 | 95%+ | 2.5g |

$40.0 | 2023-09-06 |

Methyl N-methylanthranilate Métodos de producción

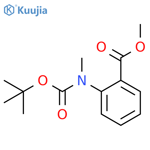

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Water

Synthetic Routes 3

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 6 h, rt

4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt

Synthetic Routes 4

Synthetic Routes 5

1.2 16 h, 45 °C; 45 °C → rt

1.3 Reagents: Water ; 20 min, rt

2.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux

Synthetic Routes 6

Synthetic Routes 7

1.2 Reagents: Ammonia Solvents: Water ; rt

Synthetic Routes 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

Synthetic Routes 9

2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 50 °C

Synthetic Routes 10

1.2 Reagents: Ammonia Solvents: Water ; neutralized

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

1.2 Solvents: Dimethylformamide ; 30 min, rt; 1 h, rt; 7 h, 50 °C; 50 °C → rt

1.3 Reagents: Water

Synthetic Routes 15

Synthetic Routes 16

1.2 rt; 4.5 h, reflux

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Methyl N-methylanthranilate Raw materials

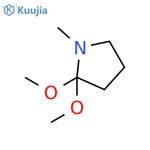

- 2,2-dimethoxy-1-methylpyrrolidine

- 2-(Methylamino)benzonitrile

- 1-methyl-2,3-dihydro-1H-indole-2,3-dione

- Benzoic acid, 2-[methyl[2-oxo-2-(phenylamino)acetyl]amino]-, methyl ester

- Methyl 2-(methyl{[(2-methyl-2-propanyl)oxy]carbonyl}amino)benzoate

- 2-(methylamino)benzoic acid

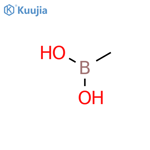

- Methylboronic acid

- Methyl anthranilate

- 2,1-BENZISOXAZOLE, 1,3-DIHYDRO-3-METHOXY-1-METHYL-

- N-Methylisatoic anhydride

- Isatoic anhydride

Methyl N-methylanthranilate Preparation Products

Methyl N-methylanthranilate Literatura relevante

-

1. Synthesis and evaluation of fluorescent cap analogues for mRNA labellingMarcin Ziemniak,Mariusz Szabelski,Maciej Lukaszewicz,Anna Nowicka,Edward Darzynkiewicz,Robert E. Rhoads,Zbigniew Wieczorek,Jacek Jemielity RSC Adv. 2013 3 20943

-

I. McCall,G. R. Proctor,L. Purdie J. Chem. Soc. C 1970 1126

-

A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149

-

4. Reactions of the sodium salts of some heterocyclic β-ketoesters with dimethyl acetylenedicarboxylateAndrew J. Frew,George R. Proctor,James V. Silverton J. Chem. Soc. Perkin Trans. 1 1980 1251

-

Albert W. King,Jason P. Malizia,James T. Engle,Christopher J. Ziegler,Jeffrey J. Rack Dalton Trans. 2014 43 17847

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos ésteres de ácido benzóico

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos benzóicos y derivados ésteres de ácido benzóico

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

85-91-6 (Methyl N-methylanthranilate) Productos relacionados

- 35472-56-1(Ethyl 2-(methylamino)benzoate)

- 55426-74-9(Ethyl 2-(dimethylamino)benzoate)

- 41270-80-8(Methyl N-formylanthranilate)

- 99985-64-5(propan-2-yl 2-(methylamino)benzoate)

- 10072-05-6(Methyl 2-(dimethylamino)benzoate)

- 941968-38-3(N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide)

- 1807128-19-3(5-Cyano-3-ethyl-2-methoxyphenylacetic acid)

- 1228572-18-6(Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate)

- 741705-54-4(tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate)

- 905761-10-6(3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)urea)